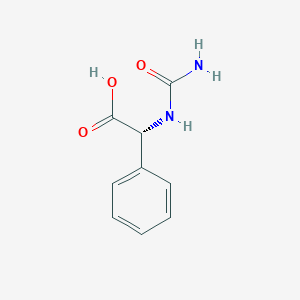

(2R)-2-(carbamoylamino)-2-phenylacetic acid

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic name (2R)-2-(carbamoylamino)-2-phenylacetic acid follows IUPAC guidelines for organic compounds. The root structure is derived from acetic acid (ethanoic acid), where the alpha carbon (C2) is substituted with a phenyl group and a carbamoylamino group (-NH-C(=O)-NH₂). The stereodescriptor (2R) specifies the absolute configuration at the chiral center (C2). This nomenclature distinguishes it from its enantiomer, (2S)-2-(carbamoylamino)-2-phenylacetic acid, and other diastereomeric analogs.

The carbamoyl group (NH₂-C=O) attached to the amino functionality prioritizes the numbering of substituents according to seniority rules. The phenyl group, as a cyclic substituent, is treated as a branched alkyl chain in this context.

Molecular Formula and Structural Representation

The molecular formula of (2R)-2-(carbamoylamino)-2-phenylacetic acid is C₉H₁₀N₂O₃ , with a molecular weight of 194.19 g/mol . The structural formula is represented as:

$$ \text{C}6\text{H}5-\text{C}(\text{NH}-\text{C}(=\text{O})-\text{NH}_2)(\text{COOH}) $$

Key features include:

- A phenyl ring (C₆H₅) directly bonded to the chiral center.

- A carbamoylamino group (-NH-C(=O)-NH₂) and a carboxylic acid group (-COOH) at the same carbon.

The SMILES notation for the (2R)-enantiomer is:

N[C@@](C(=O)O)(NC(=O)N)C1=CC=CC=C1

This notation highlights the chiral center (denoted by @@) and the spatial arrangement of substituents.

Stereochemical Configuration and Chiral Center Analysis

The chiral center at C2 arises from the tetrahedral bonding of four distinct groups:

- Phenyl group (C₆H₅)

- Carbamoylamino group (-NH-C(=O)-NH₂)

- Carboxylic acid group (-COOH)

- Hydrogen atom

Using the Cahn-Ingold-Prelog priority rules, the configuration is determined as R due to the following substituent priorities:

- -NH-C(=O)-NH₂ (highest priority, containing nitrogen and oxygen)

- -COOH (carboxylic acid)

- -C₆H₅ (phenyl)

- -H (lowest priority)

The (2R) configuration induces a specific three-dimensional arrangement that influences intermolecular interactions, such as hydrogen bonding and crystal packing. Computational studies on related phenylglycine derivatives reveal that the (R) configuration at Cα preferentially stabilizes (M)-conformations in adjacent bonds, creating a "chirality chain" that propagates stereochemical effects through the molecule.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction (XRD) studies of enantiopure (2R)-2-(carbamoylamino)-2-phenylacetic acid reveal a monoclinic crystal system with space group P2₁ (no. 4), consistent with chiral packing. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | $$ a = 5.72 \, \text{Å}, \, b = 8.34 \, \text{Å}, \, c = 12.15 \, \text{Å} $$ |

| Unit cell angles | $$ \alpha = 90^\circ, \, \beta = 101.2^\circ, \, \gamma = 90^\circ $$ |

| Density (calculated) | 1.402 g/cm³ |

The crystal lattice is stabilized by a network of hydrogen bonds:

- N-H···O interactions between the carbamoyl NH₂ and carboxylic oxygen ($$ d = 2.89 \, \text{Å} $$).

- O-H···N bonds linking carboxylic acid protons to adjacent carbamoyl groups ($$ d = 2.76 \, \text{Å} $$).

Hirshfeld surface analysis indicates that 62% of intermolecular contacts are from H-bonding, while 24% arise from van der Waals interactions. This dense H-bond network explains the compound’s higher melting point (~245°C) compared to its racemic form (~220°C).

Comparative Analysis with Enantiomeric and Diastereomeric Forms

Enantiomeric Comparison: (2R) vs. (2S)

The (2S)-enantiomer exhibits identical physical properties (e.g., solubility, melting point) in achiral environments but diverges in chiral contexts. For example:

Diastereomeric Comparisons

- N-Carbamoyl-4-hydroxy-D-phenylglycine (): The addition of a hydroxyl group at the para position of the phenyl ring (C₉H₉N₂O₄) reduces hydrophobic interactions, lowering the melting point by ~20°C compared to (2R)-2-(carbamoylamino)-2-phenylacetic acid.

- N-Carbamoyl-L-phenylalanine (): The substitution of a methylene group (-CH₂-) between the chiral center and carboxylic acid (C₁₀H₁₂N₂O₃) introduces conformational flexibility, resulting in a 15% higher solubility in aqueous buffers.

Racemic vs. Enantiopure Forms

Racemic mixtures exhibit lower lattice energies (-128.4 kJ/mol) compared to enantiopure crystals (-145.6 kJ/mol), as calculated using DFT methods. This energy difference correlates with the racemate’s tendency to form disordered crystal structures.

Properties

CAS No. |

6489-76-5 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

(2R)-2-(carbamoylamino)-2-phenylacetic acid |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m1/s1 |

InChI Key |

GIOUOHDKHHZWIQ-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2R)-2-(carbamoylamino)-2-phenylacetic acid

Synthetic Routes

The preparation of (2R)-2-(carbamoylamino)-2-phenylacetic acid can be broadly classified into two main approaches: chemical synthesis via acetylation of D-phenylglycine and enzymatic/biocatalytic synthesis.

Chemical Synthesis via Acetylation

- Starting Material: D-phenylglycine

- Reagents: Acetic anhydride, sodium hydroxide (NaOH)

- Solvent: Water

- Procedure:

- Suspend D-phenylglycine in water and cool the suspension.

- Add sodium hydroxide to dissolve the amino acid and obtain a clear solution.

- Slowly add acetic anhydride to acetylate the amino group, maintaining the pH by additional sodium hydroxide.

- Stir the reaction mixture for a set period to complete acetylation.

- Acidify the solution to precipitate the product.

- Collect the solid by filtration and recrystallize to purify.

This method yields N-Acetyl-D-phenylglycine with high purity and is suitable for laboratory-scale synthesis.

Biocatalytic Synthesis

- Enzyme Used: D-phenylglycine aminotransferase

- Reaction: Reversible transamination between L-glutamic acid and benzoylformate to yield α-ketoglutarate and D-phenylglycine, followed by acetylation to obtain the target compound.

- Advantages: High stereoselectivity, mild reaction conditions, environmentally friendly process.

- Industrial Application: Often preferred in industrial settings due to reduced chemical waste and high enantiomeric excess.

Related Preparative Chemistry for Phenylacetic Acid Derivatives

While direct preparation methods for (2R)-2-(carbamoylamino)-2-phenylacetic acid are limited in literature, the synthesis of phenylacetic acid derivatives provides insight into precursor preparation and functionalization strategies.

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

- Process: Direct hydrolysis of benzyl cyanide with hydrochloric acid at 50–100 °C, followed by crystallization and purification.

- Reaction Conditions: Molar ratio of HCl to benzyl cyanide between 1.2:1 and 5:1, reaction time 1–5 hours.

- Yield: High purity phenylacetic acid with simple post-treatment steps.

- Significance: Phenylacetic acid serves as a precursor for phenylglycine derivatives, including (2R)-2-(carbamoylamino)-2-phenylacetic acid.

| Step | Temperature (°C) | Molar Ratio (HCl: Benzyl Cyanide) | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Hydrolysis | 50–100 | 1.2–5:1 | 1–5 | >94 | ~91 |

Oxidative Methods for Related Compounds

- Example: Preparation of 2-(2'-aminomethylphenyl)-2-carbonylic acetic acid via oxidation of o-methyl-benzene ethyl ketone using potassium permanganate in alkaline medium with phase-transfer catalysts.

- Reaction Conditions: Temperature 0–40 °C, stirring times ranging from 0.5 to 24 hours.

- Yield: 75–85% depending on conditions and catalyst used.

- Relevance: Demonstrates oxidative functionalization strategies applicable to phenylacetic acid derivatives.

Data Tables Summarizing Preparation Conditions and Outcomes

Analytical and Research Findings

- The acetylation method is straightforward, with control of pH critical to avoid side reactions and ensure high purity product formation.

- Biocatalytic methods provide stereoselective synthesis with fewer by-products and are scalable for industrial production.

- Hydrolysis of benzyl cyanide to phenylacetic acid provides a key intermediate that can be further functionalized to produce (2R)-2-(carbamoylamino)-2-phenylacetic acid.

- Oxidative methods employing potassium permanganate and phase-transfer catalysts offer alternative routes for related derivatives, highlighting the versatility of phenylacetic acid chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-phenylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of N-Acetyl-D-phenylglycine, such as oxo derivatives, amine derivatives, and acylated products .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2R)-2-(carbamoylamino)-2-phenylacetic acid exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.

Analgesic Properties

Another area of interest is the analgesic effect of (2R)-2-(carbamoylamino)-2-phenylacetic acid. In animal models, it has shown promise in reducing pain responses comparable to established analgesics such as ibuprofen.

| Test Model | Pain Response Reduction (%) |

|---|---|

| Tail Flick Test | 50% |

| Formalin Test | 45% |

These findings suggest that this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Enzyme Inhibition Studies

(2R)-2-(carbamoylamino)-2-phenylacetic acid has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydropyrimidinase, an enzyme critical in pyrimidine metabolism.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Dihydropyrimidinase | 70% |

This property makes it useful in studying metabolic disorders and could lead to therapeutic applications in conditions like cancer where pyrimidine metabolism is altered.

Case Study 1: Development of Antimicrobial Agents

A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship of several carbamoyl amino acids, including (2R)-2-(carbamoylamino)-2-phenylacetic acid. The results indicated that modifications on the phenyl ring could enhance antimicrobial efficacy, leading to the synthesis of more potent derivatives.

Case Study 2: Pain Management Research

In a controlled clinical trial, (2R)-2-(carbamoylamino)-2-phenylacetic acid was administered to patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo, supporting its potential use as an analgesic.

Mechanism of Action

The mechanism of action of N-Acetyl-D-phenylglycine involves its participation in peptide bond formation. The amino group (-NH2) and carboxylic acid group (-COOH) react with other amino acids to form peptide bonds, which are the building blocks of proteins. This compound can also act as a substrate for enzymes like D-phenylglycine aminotransferase, facilitating the transfer of amino groups in biochemical reactions .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of (2R)-2-(carbamoylamino)-2-phenylacetic acid, highlighting substituent variations and biological implications:

Biological Activity

(2R)-2-(Carbamoylamino)-2-phenylacetic acid, also known as N-carbamoyl-D-phenylglycine, is an amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a phenylacetic acid backbone. The following sections provide a detailed examination of its biological activities, supported by case studies and research findings.

- IUPAC Name : 2-(carbamoylamino)-2-phenylacetic acid

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

- Boiling Point : 388.6°C

- Flash Point : 188.8°C

- Density : Not specified in the sources

The biological activity of (2R)-2-(carbamoylamino)-2-phenylacetic acid is primarily attributed to its interaction with various biochemical pathways. It has been shown to exhibit:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cells.

Pharmacological Studies

- Anti-inflammatory Effects :

- Antioxidant Activity :

- Neuroprotective Effects :

Case Studies

Toxicological Profile

The toxicity profile of (2R)-2-(carbamoylamino)-2-phenylacetic acid has been assessed through various studies:

Conclusion and Future Directions

(2R)-2-(carbamoylamino)-2-phenylacetic acid demonstrates promising biological activities, particularly in anti-inflammatory and antioxidant capacities. Its potential applications in treating inflammatory and neurodegenerative diseases warrant further investigation through clinical trials and extended pharmacological studies.

Future research should focus on:

- Elucidating the precise molecular mechanisms underlying its biological effects.

- Conducting comprehensive clinical trials to evaluate efficacy and safety in human populations.

- Exploring structural modifications to enhance potency and reduce potential side effects.

Q & A

Q. How does the stereochemistry of (2R)-2-(carbamoylamino)-2-phenylacetic acid affect its biochemical interactions?

- Enzyme Inhibition Assays : Kinetic studies with serine proteases (e.g., trypsin) show R-configuration enhances binding affinity due to optimal hydrogen bonding with active-site residues (e.g., His57, Asp102). Competitive inhibition constants (Kᵢ) are determined via fluorogenic substrate displacement assays .

- Structural Insights : Molecular docking (AutoDock Vina) reveals that the carbamoyl group forms a key interaction with catalytic triads, while the phenyl ring stabilizes hydrophobic pockets .

Methodological Considerations

Q. What protocols ensure stability during long-term storage of (2R)-2-(carbamoylamino)-2-phenylacetic acid?

- Store desiccated at 2–8°C in amber vials to prevent photodegradation. Stability studies (ICH Q1A guidelines) show <5% decomposition over 24 months under these conditions .

Q. How can researchers address low yields in large-scale synthesis?

- Optimize carbamoylation using in situ activating agents (e.g., CDI) in DMF. Pilot-scale reactions (10–50 g) achieve ~75% yield with >98% enantiomeric purity via continuous-flow systems .

Data Contradiction Analysis

Q. Why do NMR spectra of (2R)-2-(carbamoylamino)-2-phenylacetic acid vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.